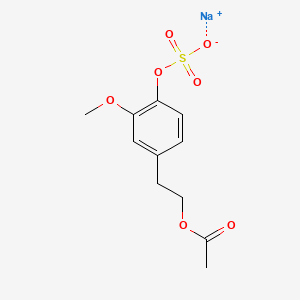
Vanillylacetoxyethyl 4-Sulfate Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanillylacetoxyethyl 4-Sulfate Sodium Salt is a chemical compound that belongs to the class of organic sulfates. It is characterized by the presence of a vanillyl group, an acetoxyethyl group, and a sulfate group, all of which are attached to a sodium ion. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vanillylacetoxyethyl 4-Sulfate Sodium Salt typically involves the esterification of vanillyl alcohol with acetic anhydride to form vanillyl acetate. This intermediate is then reacted with ethylene oxide to introduce the acetoxyethyl group. Finally, the resulting compound is sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt form.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Vanillylacetoxyethyl 4-Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The vanillyl group can be oxidized to form corresponding quinones.
Reduction: The sulfate group can be reduced to sulfite or sulfide under specific conditions.
Substitution: The acetoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfite or sulfide derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Vanillylacetoxyethyl 4-Sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of detergents, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of Vanillylacetoxyethyl 4-Sulfate Sodium Salt involves its interaction with specific molecular targets and pathways. The vanillyl group can interact with various enzymes and receptors, modulating their activity. The sulfate group can participate in ionic interactions, affecting the compound’s solubility and bioavailability. Overall, the compound exerts its effects through a combination of chemical interactions and biological pathways.
Comparison with Similar Compounds
Similar Compounds
Sodium Lauryl Sulfate: A widely used surfactant with similar sulfate functionality.
Sodium Tetradecyl Sulfate: Used in medical applications for sclerotherapy.
Sodium Sulfate: Commonly used in industrial and pharmaceutical applications.
Uniqueness
Vanillylacetoxyethyl 4-Sulfate Sodium Salt is unique due to the presence of the vanillyl and acetoxyethyl groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C11H13NaO7S |
|---|---|
Molecular Weight |
312.27 g/mol |
IUPAC Name |
sodium;[4-(2-acetyloxyethyl)-2-methoxyphenyl] sulfate |
InChI |
InChI=1S/C11H14O7S.Na/c1-8(12)17-6-5-9-3-4-10(11(7-9)16-2)18-19(13,14)15;/h3-4,7H,5-6H2,1-2H3,(H,13,14,15);/q;+1/p-1 |
InChI Key |
KOJODDHRUWLPEM-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OCCC1=CC(=C(C=C1)OS(=O)(=O)[O-])OC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















